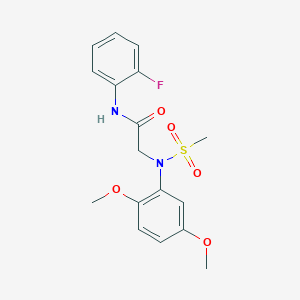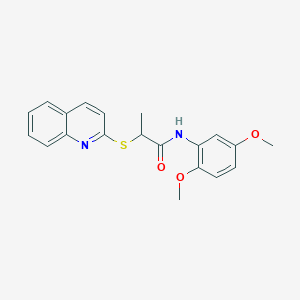![molecular formula C18H17ClN2OS B5134307 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. The compound is known to target the epidermal growth factor receptor (EGFR) and has been shown to have promising results in preclinical studies.
Applications De Recherche Scientifique
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. The compound is known to target the EGFR, a receptor that is overexpressed in many types of cancer. Inhibition of EGFR has been shown to inhibit cancer cell proliferation and induce apoptosis. 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has also been studied for its potential applications in other diseases, including Alzheimer's disease and asthma.
Mécanisme D'action
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone is a reversible inhibitor of EGFR tyrosine kinase activity. The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects in asthma models.
Avantages Et Limitations Des Expériences En Laboratoire
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. It is also a reversible inhibitor, which allows for the study of the effects of EGFR inhibition on cancer cell growth and signaling. However, 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has some limitations, including its specificity for EGFR. The compound may also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
For the study of 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone include the development of more specific inhibitors and the study of combination therapies.
Méthodes De Synthèse
The synthesis of 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 1,4-butanedithiol to form 4-chlorobenzyl 1,4-butanedithioether. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the final product, 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone. The purity of the compound can be improved through recrystallization and column chromatography.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-13-20-17-6-2-1-5-16(17)18(21)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMZQPQEVIZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)

![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5134265.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)